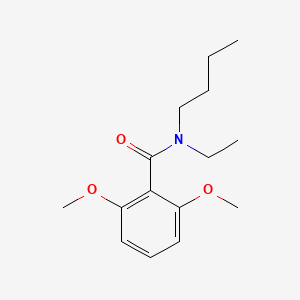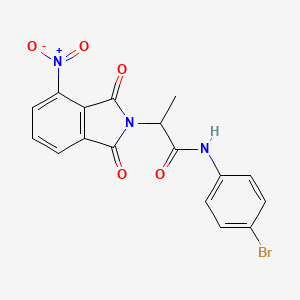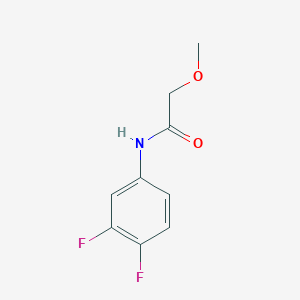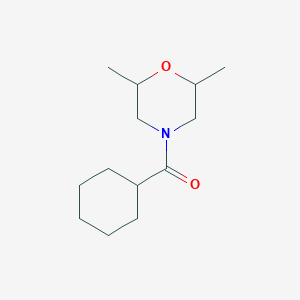
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide, commonly known as FMA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FMA belongs to the class of compounds known as amides and has a molecular weight of 334.3 g/mol.
Mechanism of Action
The mechanism of action of FMA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and inflammation. FMA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. FMA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
FMA has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, FMA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. FMA has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of FMA is that it is relatively easy to synthesize, which makes it readily available for scientific research. Additionally, FMA has been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one limitation of FMA is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on FMA. One area of research could be to further investigate its potential as an anti-cancer agent. This could involve studying the effects of FMA on different types of cancer cells and identifying the specific molecular targets that FMA interacts with. Another area of research could be to investigate the potential of FMA as a treatment for inflammatory diseases such as rheumatoid arthritis. This could involve studying the effects of FMA on different inflammatory pathways and identifying the specific mechanisms by which FMA exerts its anti-inflammatory effects. Finally, future research could focus on optimizing the synthesis method of FMA to increase its yield and purity. This could make FMA more readily available for scientific research and increase its potential as a therapeutic agent.
Conclusion
In conclusion, FMA is a chemical compound that has shown promise as a therapeutic agent for the treatment of cancer and inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation and inflammation. FMA has a number of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. While FMA has some advantages for scientific research, such as its relative ease of synthesis and low toxicity, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Future research could focus on investigating the potential of FMA as an anti-cancer agent, as a treatment for inflammatory diseases, and on optimizing its synthesis method.
Scientific Research Applications
FMA has been the subject of scientific research due to its potential therapeutic applications. One of the most promising applications of FMA is in the treatment of cancer. FMA has been shown to inhibit the growth of cancer cells in vitro, and in vivo studies have shown that FMA can reduce tumor growth in mice. Additionally, FMA has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCPNZPAQVSURO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethyl-4-methoxy-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3978009.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B3978015.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B3978022.png)
![1-(4-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine](/img/structure/B3978023.png)
![N,6-dimethyl-N-[(3-methyloxetan-3-yl)methyl]-2-phenylpyrimidin-4-amine](/img/structure/B3978038.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)



![4-[4-(5-chloro-2-nitrophenyl)-1-piperazinyl]-2-methylquinoline](/img/structure/B3978074.png)
![methyl 3-({2-[(4-chlorophenyl)thio]propanoyl}amino)-4-methylbenzoate](/img/structure/B3978082.png)
![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)

![2-[(4,6-diphenyl-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B3978112.png)